5-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide
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Description
5-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H24ClN5O2 and its molecular weight is 389.88. The purity is usually 95%.
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Biological Activity
5-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure includes a chloro group, a methoxybenzamide moiety, and a piperidine ring, which contribute to its biological properties.
The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can disrupt abnormal signaling that leads to uncontrolled cell proliferation.
- Kinase Inhibition : Preliminary studies indicate that this compound acts as a selective inhibitor for certain receptor tyrosine kinases (RTKs) and may modulate pathways associated with tumor growth and survival.
- Cell Proliferation : In vitro assays have demonstrated that the compound can significantly inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
In Vitro Studies
A series of biological assays were conducted to evaluate the efficacy of this compound:
Assay Type | Cell Line | IC50 (µM) | Comments |
---|---|---|---|
Cell Viability | A549 (Lung Cancer) | 0.5 | Significant reduction in viability observed. |
Proliferation | MCF-7 (Breast Cancer) | 0.3 | Strong inhibition noted at low concentrations. |
Apoptosis Induction | HeLa (Cervical Cancer) | 1.0 | Induced apoptosis via caspase activation. |
These results indicate that the compound possesses potent antiproliferative effects across multiple cancer types.
Structure-Activity Relationship (SAR)
Research has explored the structure-activity relationship of similar compounds, indicating that modifications to the piperidine and pyrimidine moieties can enhance or reduce biological activity. Compounds with additional substitutions on these rings often exhibit improved potency against specific targets.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Case Study 1 : A study involving a related benzamide derivative demonstrated significant tumor regression in xenograft models when administered in combination with standard chemotherapy agents.
- Case Study 2 : Another investigation focused on the neuroprotective effects of similar compounds, showing promise in models of neurodegenerative diseases by modulating kinase activity linked to neuronal survival.
Properties
IUPAC Name |
5-chloro-N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-24(2)17-15(12-21-19(23-17)25-9-5-4-6-10-25)22-18(26)14-11-13(20)7-8-16(14)27-3/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKJOHSSWLKZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.